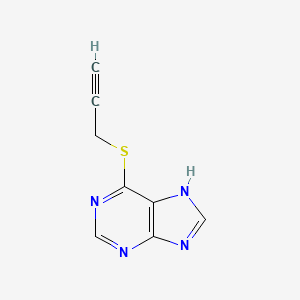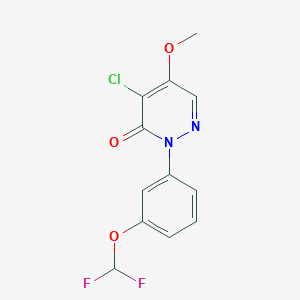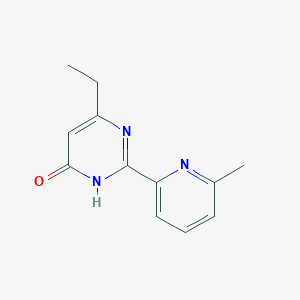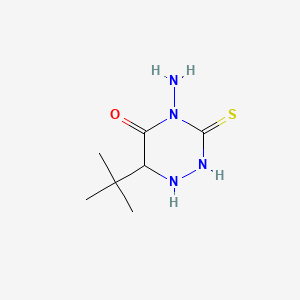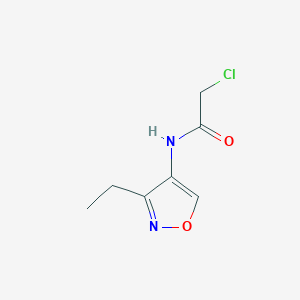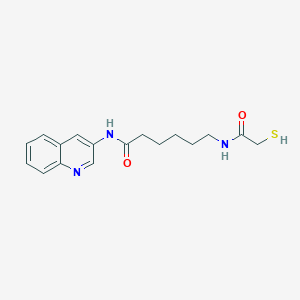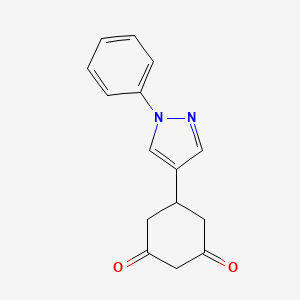
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexane-1,3-dione. One common method is the Knoevenagel condensation, where the aldehyde and the dione react in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Applications De Recherche Scientifique
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Potential use in the development of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it may inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . The exact molecular pathways can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Phenyl-1H-pyrazole-4-yl)nicotinamide: Shares the pyrazole core but has a nicotinamide moiety instead of cyclohexane-1,3-dione.
2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: A triketone herbicide with a similar cyclohexane-1,3-dione structure but different substituents.
Uniqueness
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrazole ring with a cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-(1-phenylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-6-11(7-15(19)8-14)12-9-16-17(10-12)13-4-2-1-3-5-13/h1-5,9-11H,6-8H2 |
Clé InChI |
UKWIXTGOBZBPKM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


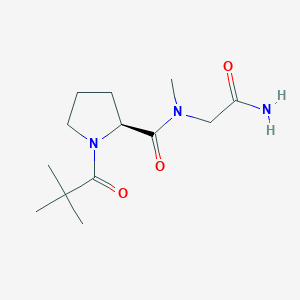
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
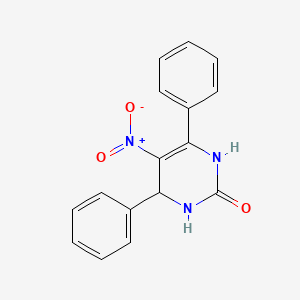
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)

